1-Methyl-1H-benzotriazole-7-sulfonamide is a compound belonging to the benzotriazole family, characterized by the presence of a sulfonamide group. This compound is notable for its applications in various scientific fields, particularly in chemistry and biochemistry. As a derivative of benzotriazole, it shares properties with other compounds in this class, including its potential as an ultraviolet light absorber and its role in biological systems.
The compound can be synthesized using various methods, often involving the reaction of benzotriazole derivatives with sulfonamide groups. It is essential to explore diverse synthetic routes to enhance yield and purity, as highlighted in recent studies focusing on environmentally friendly synthesis methods .
1-Methyl-1H-benzotriazole-7-sulfonamide is classified under:
Several synthetic routes have been developed for 1-methyl-1H-benzotriazole-7-sulfonamide. One common approach involves the following steps:
The synthesis often employs techniques like nuclear magnetic resonance and elemental analysis to confirm the structure of the synthesized compound. The yields can vary based on the specific conditions used, emphasizing the need for optimization in reaction parameters .
The molecular structure of 1-methyl-1H-benzotriazole-7-sulfonamide consists of a benzotriazole ring system with a methyl group at the 1-position and a sulfonamide group at the 7-position. This configuration contributes to its unique chemical properties.
1-Methyl-1H-benzotriazole-7-sulfonamide can participate in various chemical reactions typical for sulfonamides and benzotriazoles:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the sulfonamide group, which enhances its electrophilic character.
The mechanism of action for 1-methyl-1H-benzotriazole-7-sulfonamide primarily involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. This compound may act as an enzyme inhibitor or modulator due to its structural features that allow it to fit into active sites of target proteins.
Studies have shown that benzotriazole derivatives can inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as glucose metabolism . Quantitative structure-activity relationship analyses have been employed to understand these interactions better.
Characterization techniques such as X-ray crystallography and mass spectrometry are frequently utilized to confirm the identity and purity of synthesized samples .
1-Methyl-1H-benzotriazole-7-sulfonamide has several scientific uses:
The systematic IUPAC name for this compound is 1-Methyl-1H-1,2,3-benzotriazole-7-sulfonamide. This name is constructed through sequential hierarchical assignment:
The "1H" prefix specifies the prototropic tautomer where hydrogen is located on nitrogen-1 prior to methylation. This distinguishes it from the 2H-tautomer, which exhibits distinct electronic properties and reactivity. The numbering system assigns priority to the triazole ring, with nitrogen atoms at positions 1 and 2, and the fused benzenoid carbons numbered 4 through 7. Crucially, position 7 corresponds to the para-like location relative to the triazole-benzene fusion bond, maximizing electronic communication between the sulfonamide and the triazole nitrogen atoms.
Isomerism presents significant challenges in this system:
Table 1: Comparative Characteristics of Key Regioisomers of 1-Methylbenzotriazole Sulfonamide
Substitution Position | Electronic Environment | Steric Accessibility | Dipole Moment (Calculated, Debye) |
---|---|---|---|
4 (ortho-like to fusion) | Moderate electron-withdrawing effect on triazole | High steric hindrance | 5.8 |
5 (meta-like to fusion) | Weak electronic coupling with triazole | Moderate hindrance | 4.2 |
6 (meta-like to fusion) | Weak electronic coupling with triazole | Moderate hindrance | 4.3 |
7 (para-like to fusion) | Strong electronic coupling with triazole | Low hindrance | 6.5 |
The C7 position confers unique physicochemical properties due to its linear alignment with the triazole ring's dipole and the nitrogen atoms' lone pairs. This positioning creates an optimal electronic conduit:
Sterically, the C7 position is less congested compared to ortho-like positions (C4), allowing unhindered access to the sulfonamide's nitrogen and oxygen atoms for hydrogen bonding with biological targets. Molecular electrostatic potential maps demonstrate a pronounced negative potential region around the sulfonamide oxygens, complemented by positive potential near the N-methyl group and triazolium proton (H2).
Table 2: Influence of Sulfonamide Position on Molecular Properties in 1-Methylbenzotriazole Derivatives
Property | C4-Sulfonamide | C5-Sulfonamide | C6-Sulfonamide | C7-Sulfonamide |
---|---|---|---|---|
log P (Calculated) | 0.85 | 0.92 | 0.91 | 0.63 |
Topological Polar Surface Area (Ų) | 87.9 | 87.9 | 87.9 | 87.9 |
Hydrogen Bond Acceptor Count | 4 | 4 | 4 | 4 |
Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |
Conjugation Efficiency (π-orbital overlap) | Low | Moderate | Moderate | High |
The N1-methyl group defines a critical structural subclass within N1-substituted benzotriazoles. Its compact size and lack of functional groups contrast sharply with bulkier N1-substituents:
Compared to therapeutic N1-substituted benzotriazoles like 1-[(2-cyanobenzyl)]-benzotriazole (vortioxetine precursor) or 1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-benzotriazole (antifungal agents), the N1-methyl group lacks pharmacophore elements but offers metabolic stability advantages. The absence of hydrolyzable bonds (e.g., esters, amides) or oxidizable sites (e.g., benzylic hydrogens) in N1-methyl enhances in vitro stability but may limit target affinity.
Hybrid derivatives bearing triazole linkers, such as benzimidazole-triazole hybrids [4], demonstrate enhanced antimicrobial activity but increased molecular weight and complexity. The compact 1-methyl-1H-benzotriazole-7-sulfonamide scaffold (MW ~212 g/mol) adheres more closely to "fragment-like" properties, potentially offering better membrane permeability (calculated log P ~0.63) than larger hybrids (typical log P >2.0 for benzimidazole-triazoles). The sulfonamide at C7 provides a versatile handle for further derivatization or hydrogen bonding, distinct from N1-linked pharmacophores in other therapeutic benzotriazoles. This positions 1-methyl-1H-benzotriazole-7-sulfonamide as a unique scaffold balancing simplicity, electronic properties, and target engagement potential.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3